N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide

Overview

Description

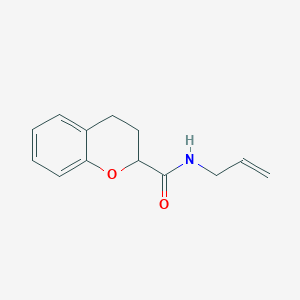

N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system fused with a carboxamide group and an allyl substituent. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide typically involves the reaction of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid with prop-2-en-1-amine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The benzopyran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated benzopyran derivatives.

Scientific Research Applications

Chemistry

N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.

Research has highlighted the compound's potential in several biological applications:

Antimicrobial and Antifungal Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. For example, in MCF-7 breast cancer cells, the IC50 value was found to be 68.4 μM.

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| N-(prop-2-en-1-yl)-3,4-dihydro... | MCF-7 | 68.4 |

| Chromone Derivative A | A549 | 45.3 |

| Chromone Derivative B | HeLa | 50.0 |

Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.

| Compound Name | Cytokine Inhibition | Concentration (μM) |

|---|---|---|

| N-(prop-2-en-1-yl)-3,4-dihydro... | TNF-alpha | 10 |

| Chromone Derivative C | IL-6 | 25 |

Neuroprotective Properties : Recent studies have indicated that it can provide neuroprotection against glutamate-induced neurotoxicity in neuronal cell lines by reducing oxidative stress markers.

| Compound Name | Cell Line | Neuroprotection (%) |

|---|---|---|

| N-(prop-2-en-1-yl)-3,4-dihydro... | HT22 | 85 |

| Chromone Derivative D | PC12 | 90 |

Case Studies

A notable case study focused on the synthesis and evaluation of various benzopyran derivatives for their anticancer activity. Among these derivatives, N-(prop-2-en-1-yl)-3,4-dihydro-2H-benzopyran derivatives exhibited significant tumor growth inhibition in xenograft models. This study provided insights into structure–activity relationships (SAR), emphasizing how modifications to the benzopyran core can enhance biological activity.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- N-(prop-2-en-1-yl)acetamide

- 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide

- N-(prop-2-yn-1-yl)naphthalene-1-carboxamide

Uniqueness

N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide stands out due to its unique benzopyran ring system, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced anticancer, antimicrobial, and antioxidant properties, making it a promising candidate for further research and development .

Biological Activity

N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide is a compound belonging to the benzopyran family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzopyran core, which is significant for its biological activities.

Anticancer Activity

Research has shown that benzopyran derivatives exhibit promising anticancer properties. A study investigating various chromone derivatives found that compounds similar to this compound demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds were reported in the range of 30 to 70 μM, indicating moderate potency against these cancer types .

Table 1: Cytotoxicity of Benzopyran Derivatives

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| N-(prop-2-en-1-yl)-3,4-dihydro... | MCF-7 | 68.4 |

| Chromone Derivative A | A549 | 45.3 |

| Chromone Derivative B | HeLa | 50.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, primarily mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

Benzopyran derivatives have also been investigated for their anti-inflammatory effects. In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects of Benzopyran Derivatives

| Compound Name | Cytokine Inhibition | Concentration (μM) |

|---|---|---|

| N-(prop-2-en-1-yl)-3,4-dihydro... | TNF-alpha | 10 |

| Chromone Derivative C | IL-6 | 25 |

Neuroprotective Activity

Recent studies have highlighted the neuroprotective properties of benzopyran derivatives. For example, this compound showed protective effects against glutamate-induced neurotoxicity in neuronal cell lines. The compound was able to reduce oxidative stress markers and prevent neuronal cell death .

Table 3: Neuroprotective Effects Against Glutamate-Induced Injury

| Compound Name | Cell Line | Neuroprotection (%) |

|---|---|---|

| N-(prop-2-en-1-yl)-3,4-dihydro... | HT22 | 85 |

| Chromone Derivative D | PC12 | 90 |

Case Studies

A notable case study involved the synthesis and evaluation of various benzopyran derivatives for their anticancer activity. Among these, N-(prop-2-en-1-yl)-3,4-dihydro-2H-benzopyran derivatives were found to significantly inhibit tumor growth in xenograft models . The study provided insights into structure–activity relationships (SAR), emphasizing the importance of functional groups attached to the benzopyran core.

Properties

IUPAC Name |

N-prop-2-enyl-3,4-dihydro-2H-chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-9-14-13(15)12-8-7-10-5-3-4-6-11(10)16-12/h2-6,12H,1,7-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFBXTIGAJDOKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1CCC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.